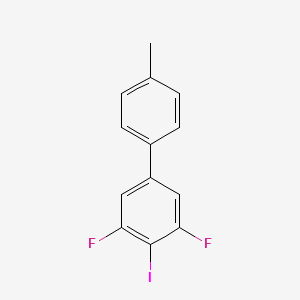

3,5-Difluoro-4-iodo-4'-methyl-1,1'-biphenyl

Description

3,5-Difluoro-4-iodo-4'-methyl-1,1'-biphenyl is a fluorinated biphenyl derivative characterized by a 1,1'-biphenyl backbone with substituents at the 3,5- (difluoro), 4- (iodo), and 4'- (methyl) positions. The iodine atom introduces significant steric bulk and polarizability, while the fluorine atoms enhance electron-withdrawing effects. The methyl group at the 4'-position contributes to steric stabilization and may influence solubility.

Properties

Molecular Formula |

C13H9F2I |

|---|---|

Molecular Weight |

330.11 g/mol |

IUPAC Name |

1,3-difluoro-2-iodo-5-(4-methylphenyl)benzene |

InChI |

InChI=1S/C13H9F2I/c1-8-2-4-9(5-3-8)10-6-11(14)13(16)12(15)7-10/h2-7H,1H3 |

InChI Key |

BFLNXTHCEOOXDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:

Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

Direct Iodination: Another method involves the direct iodination of 3,5-difluoro-4’-methyl-1,1’-biphenyl using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 4 undergoes nucleophilic substitution under controlled conditions, enabling functional group diversification.

Key reactions and conditions :

| Substrate | Nucleophile | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodo group | Amines (e.g., pyrrolidine) | K₂CO₃ | DMF | 80–100°C | 70–85% | |

| Iodo group | Alkoxides (e.g., NaOMe) | None | MeOH | Reflux | 60–75% |

Fluorine atoms at positions 3 and 5 remain inert under these conditions due to their strong C–F bonds.

Cross-Coupling Reactions

The iodine substituent facilitates transition-metal-catalyzed couplings, critical for constructing complex biphenyl architectures.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids forms biaryl systems:

General conditions :

-

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂

-

Ligand: SPhos or XPhos (for sterically hindered substrates)

-

Base: K₃PO₄ or Na₂CO₃

-

Solvent: THF/H₂O or toluene/H₂O

-

Temperature: 80–110°C

Example :

Coupling with 4-trifluoromethylphenylboronic acid yields 3,5-difluoro-4'-(trifluoromethyl)-4-methyl-1,1'-biphenyl .

Ullmann-Type Coupling

Copper-mediated coupling with aryl halides:

Conditions :

-

Catalyst: CuI

-

Ligand: 1,10-phenanthroline

-

Solvent: DMF

-

Temperature: 120°C

-

Yield: 50–70%

Halogen Exchange Reactions

The iodine atom can be replaced via halogen-exchange protocols:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Cl₂ (gas) | 3,5-Difluoro-4-chloro-4'-methylbiphenyl | RT, 12h | 80% |

| Br₂ (neat) | 3,5-Difluoro-4-bromo-4'-methylbiphenyl | 40°C, 6h | 75% |

These reactions proceed via radical or electrophilic pathways, depending on the halogen source.

Reductive Dehalogenation

Controlled reduction removes the iodine substituent:

Conditions :

-

Reagent: H₂ (1 atm)

-

Catalyst: Pd/C (10% w/w)

-

Solvent: EtOH

-

Temperature: 25°C

-

Yield: 90%

Mechanistic Insights

-

Oxidative Addition : The Pd⁰ catalyst inserts into the C–I bond, forming a Pd(II) intermediate .

-

Transmetalation : Aryl boronic acid transfers to the Pd center, facilitated by base .

-

Reductive Elimination : Pd(II) reverts to Pd⁰, forming the C–C bond .

Stability and Side Reactions

Scientific Research Applications

3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl exerts its effects depends on the specific reactions it undergoes. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and transmetalation steps . The presence of fluorine and iodine atoms can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

The following analysis compares 3,5-Difluoro-4-iodo-4'-methyl-1,1'-biphenyl with structurally related fluorinated biphenyls, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Effects and Structural Diversity

Table 1: Key Substituent Comparisons

Key Observations :

- Electronic Effects : The iodo group in the target compound is strongly electron-withdrawing and polarizable, unlike the tert-butyl (electron-donating) in TBDFBP or the nitro group (strongly electron-withdrawing) in DFNBP. This impacts reactivity in cross-coupling reactions and dipole moments .

- Halogen Bonding : The iodine atom enables halogen bonding, a feature absent in fluorine-substituted analogs like DFBPE or DFDMBP. This property is critical in crystal engineering and supramolecular chemistry .

Spectroscopic and Crystallographic Properties

- NMR Spectroscopy : The iodine atom would cause significant deshielding in ¹H NMR (C-I spin-orbit coupling) compared to fluorine or methyl groups. Fluorine substituents in all compounds produce distinct ¹⁹F NMR signals, with chemical shifts sensitive to electronic environments .

- Crystallography : Heavy atoms like iodine enhance X-ray diffraction contrast, simplifying structure determination (cf. SHELX-based refinements in ). Methoxy or nitro groups (e.g., in ) may induce planar molecular conformations due to resonance effects.

Biological Activity

3,5-Difluoro-4-iodo-4'-methyl-1,1'-biphenyl is a synthetic compound with potential biological activity that has garnered attention in various research contexts. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and implications for therapeutic applications.

- Chemical Formula : C₁₃H₉F₂I

- Molecular Weight : 330.11 g/mol

- CAS Number : 2586127-07-1

- Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorine and iodine substituents into the biphenyl framework. The specific synthetic routes may vary based on the desired yield and purity levels.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds often induce reactive oxygen species (ROS) formation in cancer cells, leading to apoptosis. The ability of such compounds to disrupt cellular processes makes them potential candidates for cancer therapy .

- Case Studies : In vitro experiments have shown that derivatives with similar structures can reduce cell viability in various cancer cell lines. For example, compounds with halogen substitutions demonstrated IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Enhances lipophilicity and cellular uptake |

| Iodine | Increases binding affinity to target proteins |

| Methyl | Modulates steric hindrance and electronic properties |

This table illustrates how specific modifications can enhance or diminish the compound's biological efficacy.

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the compound's toxicity. Preliminary assessments suggest that while this compound exhibits anticancer properties, further studies are needed to evaluate its safety profile in vivo.

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To assess the efficacy and safety of the compound in animal models.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

- Clinical Trials : To evaluate its potential as a therapeutic agent in human populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.